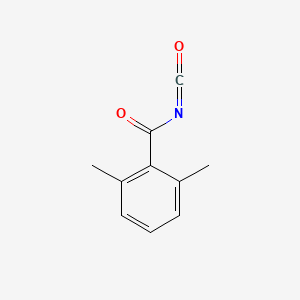

2,6-Dimethylbenzoyl isocyanate

Description

Significance of Acyl Isocyanates as Versatile Synthetic Intermediates

Acyl isocyanates are organic compounds characterized by the functional group -C(=O)N=C=O. Their high electrophilicity makes them reactive towards a wide array of nucleophiles, including alcohols, amines, and even water. This reactivity is the foundation of their versatility in organic synthesis. wikipedia.org They are pivotal in the creation of a diverse range of organic molecules, including ureas, carbamates, and amides, which are fundamental structures in many pharmaceuticals, agrochemicals, and materials. rsc.orgraco.cat The synthesis of these compounds often proceeds through well-established reactions like the Curtius rearrangement of acyl azides. rsc.orgraco.cat

Overview of Benzoyl Isocyanates within the Acyl Isocyanate Family

Within the broader class of acyl isocyanates, benzoyl isocyanates, which feature a benzene (B151609) ring attached to the acyl group, are of significant interest. The aromatic ring influences the electronic properties of the isocyanate group, modulating its reactivity. Benzoyl isocyanate itself is a useful reagent, for instance, acting as a capping agent for hydroxyl groups in solid-phase synthesis. chemicalbook.comchemicalbook.comsigmaaldrich.com The study of various substituted benzoyl isocyanates allows for a fine-tuning of their chemical properties. chemicalbook.com

Table 1: Physical Properties of Benzoyl Isocyanate

| Property | Value |

|---|---|

| Molecular Formula | C₈H₅NO₂ |

| Molecular Weight | 147.13 g/mol |

| Boiling Point | 94-96 °C at 21 mmHg |

| Density | 1.171 g/mL at 25 °C |

| Refractive Index | 1.5514 at 20 °C |

This data is compiled from various chemical suppliers and databases. chemicalbook.comsigmaaldrich.combiosynth.comchemeo.com

Rationale for Focused Research on 2,6-Dimethylbenzoyl Isocyanate

The specific placement of substituent groups on the benzoyl ring can have profound effects on the reactivity of the isocyanate. The case of this compound provides an excellent platform to study these influences.

The term "stereoelectronic effects" refers to the influence of the spatial arrangement of electrons in a molecule on its reactivity. In this compound, the two methyl groups are positioned in the ortho positions of the benzene ring, flanking the acyl isocyanate group. This substitution pattern introduces significant steric hindrance around the reactive center. This steric crowding can impede the approach of nucleophiles, potentially slowing down reaction rates compared to the unsubstituted benzoyl isocyanate.

Furthermore, the methyl groups are electron-donating. This electronic effect can also modulate the electrophilicity of the isocyanate carbon, potentially altering its reactivity profile. The interplay between these steric and electronic factors makes this compound a subject of interest for mechanistic studies in organic chemistry. mdpi.com

Positional isomerism occurs when functional groups can be located at different positions on a carbon skeleton, leading to distinct chemical properties. creative-chemistry.org.uksavemyexams.comdoubtnut.comyoutube.com In the context of dimethylbenzoyl isocyanate, isomers such as 2,4-dimethylbenzoyl isocyanate or 3,5-dimethylbenzoyl isocyanate would exhibit different reactivity compared to the 2,6-isomer.

For example, in a 3,5-dimethyl substituted isomer, the steric hindrance around the acyl isocyanate group would be significantly reduced, likely leading to faster reaction rates. The electronic effects of the methyl groups would also be transmitted differently to the reactive center due to their different positions. The study of these positional isomers allows chemists to dissect the relative contributions of steric and electronic effects on the reaction pathways of benzoyl isocyanates.

Structure

2D Structure

3D Structure

Properties

CAS No. |

59489-27-9 |

|---|---|

Molecular Formula |

C10H9NO2 |

Molecular Weight |

175.18 g/mol |

IUPAC Name |

2,6-dimethylbenzoyl isocyanate |

InChI |

InChI=1S/C10H9NO2/c1-7-4-3-5-8(2)9(7)10(13)11-6-12/h3-5H,1-2H3 |

InChI Key |

RLUOXZMNUZLBMX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C(=O)N=C=O |

Origin of Product |

United States |

Reactivity Profiles and Mechanistic Investigations of 2,6 Dimethylbenzoyl Isocyanate

Nucleophilic Addition Reactions Involving the Isocyanate Electrophile

The core reactivity of 2,6-dimethylbenzoyl isocyanate involves the addition of a nucleophile to the central carbon of the isocyanate moiety. This reaction is the foundation for the synthesis of a wide array of functional groups. The general mechanism proceeds via the attack of a nucleophile (Nu-H) on the isocyanate carbon, followed by proton transfer to the nitrogen atom. masterorganicchemistry.com

This compound reacts with alcohols and phenols to form the corresponding N-(2,6-dimethylbenzoyl)carbamates, also known as urethanes. wikipedia.orgsci-hub.se This reaction involves the nucleophilic attack of the hydroxyl oxygen atom on the electrophilic isocyanate carbon. While the reaction can proceed thermally, it is often accelerated by catalysts such as tertiary amines or organometallic compounds. sci-hub.sediva-portal.org The steric hindrance imposed by the ortho-methyl groups can necessitate more forcing conditions or catalysis compared to unhindered aryl isocyanates. Primary alcohols are generally more reactive than secondary alcohols due to lesser steric congestion around the hydroxyl group. researchgate.net Phenols, being less nucleophilic than aliphatic alcohols, typically require catalysis for efficient reaction. sci-hub.se

Scheme 1: General Reaction with Alcohols

carbamate (B1207046)." src="https://i.imgur.com/example1.png"/>

Reaction of this compound with a generic alcohol (R-OH) to yield an N-(2,6-dimethylbenzoyl)carbamate.

The reaction of this compound with primary or secondary amines is a rapid and efficient method for the synthesis of 1-aroyl-3-substituted ureas. wikipedia.org This transformation is typically faster than the corresponding reaction with alcohols and often proceeds to completion without the need for a catalyst. diva-portal.orgrsc.org The high reactivity is attributed to the greater nucleophilicity of the amine nitrogen compared to the oxygen of an alcohol. This reaction has been utilized in the synthesis of biologically active molecules; for instance, N-(2,6-dimethylbenzoyl) urea (B33335) derivatives have been investigated as potent VLA-4 antagonists. researchgate.net The reaction proceeds smoothly with a variety of primary and secondary aliphatic and aromatic amines. epo.org

| Amine Reactant | Product (Substituted Urea) | Typical Conditions | Reference |

| Aniline | 1-(2,6-Dimethylbenzoyl)-3-phenylurea | Inert solvent (e.g., Toluene), Room Temp. to 150°C | epo.org |

| Cyclohexylamine | 1-(2,6-Dimethylbenzoyl)-3-cyclohexylurea | Inert solvent (e.g., THF), Room Temp. | researchgate.net |

| Proline derivatives | N-(2,6-dimethylbenzoyl)-proline urea derivatives | Organic solvent, coupling conditions | researchgate.net |

Thiols react with this compound to generate S-alkyl or S-aryl N-(2,6-dimethylbenzoyl)thiocarbamates. The general reaction involves the nucleophilic attack of the sulfur atom on the isocyanate carbon. Compared to amines and alcohols, thiols are generally less reactive nucleophiles toward isocyanates under neutral conditions. rsc.org However, the reaction can be effectively promoted by the use of a base, which deprotonates the thiol to form a highly nucleophilic thiolate anion. rsc.orgresearchgate.net This base-catalyzed pathway allows for the efficient synthesis of thiocarbamates.

Scheme 2: General Reaction with Thiols

Base-catalyzed reaction of this compound with a generic thiol (R-SH) to yield an N-(2,6-dimethylbenzoyl)thiocarbamate.

The interaction of this compound with carboxylic acids is more complex than with other simple nucleophiles. The initial step is the nucleophilic addition of the carboxylic acid's hydroxyl group to the isocyanate, forming an unstable mixed carbamic-carboxylic anhydride. arkat-usa.orggoogle.com The fate of this intermediate is dependent on the reaction conditions. It can undergo decarboxylation to yield an N-(2,6-dimethylbenzoyl)amide. Alternatively, in some solvent systems like dimethyl sulfoxide (B87167) (DMSO), a reaction stoichiometry of two isocyanate molecules to one carboxylic acid molecule can occur, ultimately leading to the formation of a symmetrically substituted urea derived from the amine precursor of the isocyanate. google.com

The mechanism of nucleophilic addition to isocyanates is a subject of detailed study. The fundamental step is the attack of the nucleophile on the electron-deficient carbon of the N=C=O group. masterorganicchemistry.comvaia.com

Electronic and Steric Effects : The benzoyl group electronically activates the isocyanate toward nucleophilic attack through its electron-withdrawing inductive and resonance effects. Conversely, the two ortho-methyl groups on this compound exert a significant steric effect, shielding the electrophilic center and slowing the reaction rate compared to unsubstituted benzoyl isocyanate. This steric hindrance can influence catalyst selection and reaction conditions.

Mechanism with Alcohols : Kinetic studies on the alcoholysis of isocyanates suggest that the reaction does not simply involve a single alcohol molecule. Instead, a multimolecular mechanism where hydrogen-bonded alcohol clusters (dimers or trimers) act as the effective nucleophile is proposed. kuleuven.be This arrangement facilitates proton transfer in the transition state.

Catalysis : In amine-catalyzed reactions with alcohols, the catalyst can operate by activating the alcohol through hydrogen bonding, making it a better nucleophile (the Farkas mechanism). researchgate.net Alternatively, the amine can directly form a reactive complex with the isocyanate. researchgate.net For reactions with thiols, base catalysis is crucial as the resulting thiolate anion is a much stronger nucleophile than the neutral thiol. rsc.orgresearchgate.net

Cycloaddition Reactions Mediated by this compound

Beyond simple additions, the conjugated system of this compound allows it to participate in various cycloaddition reactions, providing pathways to complex heterocyclic structures. chinesechemsoc.org

[4+2] Cycloaddition (Diels-Alder Type Reactions) : Aroyl isocyanates can function as electron-deficient heterodienes, with the C=O of the benzoyl group and the C=N of the isocyanate forming the 1,3-diene system. They react with electron-rich dienophiles such as enamines, vinyl ethers, and imines. chemrxiv.orgoup.comtandfonline.com For example, reaction with imines can lead to [4+2] cycloadducts (oxadiazinones) or [2+2] cycloadducts (diazetidinones), with the outcome often depending on the specific substrates and reaction conditions. chemrxiv.orgethz.ch Theoretical studies on benzoyl isocyanate have shown that [4+2] cycloaddition pathways are often energetically favorable. nih.gov

[2+2+2] Cycloaddition : Isocyanates are excellent partners in transition metal-catalyzed [2+2+2] cycloadditions. In reactions with two alkyne molecules (or an α,ω-diyne), catalyzed by rhodium, iridium, or nickel complexes, this compound can be expected to form substituted 2-pyridone heterocycles. nih.govrsc.org Similarly, reaction with allenes can provide dihydropyrimidine-2,4-diones. nih.gov

[4+1] Cycloaddition : In a formal [4+1] cycloaddition approach, aroyl isocyanates can serve as 1,4-dipoles. Reaction with a C1 synthon, such as an oxyphosphonium enolate, can be used to construct five-membered oxazolone (B7731731) rings. nsf.gov

[3+2] Cycloaddition : Isocyanates also undergo [3+2] cycloaddition reactions with three-atom components like nitrones, leading to the formation of five-membered heterocyclic rings. sci-rad.com

The steric bulk of the 2,6-dimethylbenzoyl group can be expected to influence the regioselectivity and stereoselectivity of these cycloaddition reactions.

Rearrangement Reactions and Related Transformations

Intramolecular Rearrangements of this compound Adducts

The adducts formed from this compound can undergo various intramolecular rearrangements. A well-known rearrangement for acyl isocyanates is the Curtius rearrangement, which involves the thermal decomposition of an acyl azide (B81097) to an isocyanate. wikipedia.orgnih.govbyjus.com While this is a method for forming the isocyanate itself, the principles of rearrangement are relevant. The Curtius rearrangement is believed to proceed through a concerted mechanism with full retention of configuration at the migrating group. wikipedia.org

The cycloadducts of benzoyl isocyanates can also undergo rearrangements. For instance, the [2+2] cycloadducts formed from the reaction of benzoyl isocyanates with N,N'-diphenylcarbodiimide can be thermally isomerized to the more stable [4+2] cycloadducts. oup.com Similarly, the [4+2] cycloadducts of benzoyl isocyanates with N-phenyl-N′-o-tolylcarbodiimide can be isomerized to 1,3,5-triazines upon treatment with neutral alumina. oup.com

In the context of indole (B1671886) chemistry, the cycloadduct of a 6,7-indolyne with 2-t-butylfuran undergoes a facile acid-catalyzed rearrangement to an annulated enone. nih.gov This type of rearrangement highlights the potential for post-cycloaddition transformations of adducts derived from isocyanates.

Electrophilic Aromatic Substitution Reactions of the Benzoyl Moiety

The benzene (B151609) ring of the 2,6-dimethylbenzoyl moiety is susceptible to electrophilic aromatic substitution (EAS) reactions. uomustansiriyah.edu.iqdalalinstitute.comtotal-synthesis.com In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring. dalalinstitute.com The rate and orientation of EAS are governed by the substituents already present on the ring. masterorganicchemistry.com

The benzoyl group itself is a deactivating group, meaning it withdraws electron density from the aromatic ring, making it less reactive towards electrophiles than benzene. masterorganicchemistry.com It is also a meta-director, meaning that incoming electrophiles will preferentially add to the positions meta to the carbonyl group. masterorganicchemistry.com

It is important to note that the isocyanate group is highly reactive towards many electrophilic reagents and the conditions used for EAS. Therefore, protection of the isocyanate group or its conversion to a more stable derivative might be necessary before attempting EAS on the aromatic ring.

Catalytic Activation and Modulation of Reactivity

The reactivity of isocyanates, including this compound, can be significantly enhanced and controlled through the use of catalysts. This section explores the roles of Lewis acids, Brønsted acids and bases, and transition metals in activating and modulating the reactivity of acyl isocyanates.

Lewis acids play a crucial role in activating isocyanates toward nucleophilic attack. By coordinating to the oxygen or nitrogen atom of the isocyanate group, Lewis acids increase the electrophilicity of the carbonyl carbon, making it more susceptible to reaction with a wide range of nucleophiles.

Common Lewis acids used in isocyanate chemistry include metal halides such as aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and titanium tetrachloride (TiCl₄), as well as organometallic reagents. google.com For instance, research has demonstrated that Lewis acids like boron trifluoride (BF₃) and boron trichloride (B1173362) (BCl₃) can catalyze the Curtius rearrangement, a reaction that produces isocyanates from acyl azides, by lowering the decomposition temperature and increasing the yield. wikipedia.org This catalytic effect stems from the coordination of the Lewis acid to the acyl oxygen atom. wikipedia.org

In the context of this compound, the steric hindrance provided by the two methyl groups on the benzene ring can influence its reactivity. Lewis acid catalysis can be particularly beneficial in overcoming this steric hindrance by activating the isocyanate group.

A notable application of Lewis acid catalysis is in Friedel-Crafts-type acylation reactions. researchgate.net While not directly involving this compound, studies on related systems show that Lewis acids can promote the intramolecular cyclization of isocyanates onto aromatic rings. researchgate.net For example, the use of AlCl₃ can facilitate the 6-endo-dig cyclization of arylamines with aldehydes to form dihydroquinoxalines. researchgate.net This principle can be extended to the reactions of this compound with suitable aromatic substrates.

Furthermore, Lewis acids have been employed in cascade annulation reactions. For example, a Lewis acid-catalyzed intermolecular cascade annulation of alkynols with α-ketoesters has been developed to synthesize γ-spiroketal-γ-lactones. rsc.org This highlights the potential of Lewis acids to orchestrate complex transformations involving isocyanates.

Table 1: Examples of Lewis Acids in Isocyanate Chemistry

| Lewis Acid | Application | Reference |

| Boron trifluoride (BF₃) | Catalysis of Curtius rearrangement | wikipedia.org |

| Boron trichloride (BCl₃) | Catalysis of Curtius rearrangement | wikipedia.org |

| Aluminum chloride (AlCl₃) | Friedel-Crafts-type acylation, cascade reactions | researchgate.netresearchgate.net |

| Ferric chloride (FeCl₃) | Isocyanate synthesis from nitro compounds | google.com |

| Titanium tetrachloride (TiCl₄) | Isocyanate synthesis from nitro compounds | google.com |

Both Brønsted acids and bases can effectively catalyze reactions involving acyl isocyanates.

Brønsted Acid Catalysis:

Brønsted acids activate isocyanates by protonating the nitrogen or oxygen atom, which enhances the electrophilicity of the carbonyl carbon. wikipedia.org Strong Brønsted acids have been shown to catalyze the decomposition of substituted benzazides, which are precursors to isocyanates. wikipedia.org In some cases, a combination of a Lewis acid and a Brønsted acid (from a borane-water adduct) can lead to the decarbonylation of isocyanates. nih.gov

In the context of Friedel-Crafts-type reactions, strong Brønsted acids can generate highly electrophilic isocyanate cations from carbamates, which can then undergo intramolecular aromatic amidation. mdpi.com This strategy has been used to synthesize lactams. mdpi.com While specific studies on this compound are limited, the principles of Brønsted acid catalysis are broadly applicable to its reactions. For instance, organic acids can catalyze the formation of polyurethanes from isocyanates and alcohols through a dual activation mechanism. researchgate.net

Brønsted Base Catalysis:

Brønsted base catalysis typically involves the deprotonation of a nucleophile, increasing its reactivity toward the isocyanate. This is a common strategy in reactions such as the formation of ureas and carbamates from amines and alcohols, respectively. While many of these reactions can proceed without a catalyst, a base can significantly accelerate the reaction rate.

Chiral Brønsted bases, such as cyclopropenimines and ureates, have emerged as powerful tools for enantioselective reactions. researchgate.netresearchgate.net These catalysts can deprotonate pronucleophiles, leading to the formation of chiral products upon reaction with electrophiles like isocyanates. researchgate.netresearchgate.net For example, chiral cyclopropenimines have been used to catalyze the Michael reaction of glycine (B1666218) imine substrates with high enantioselectivity. researchgate.net This opens up possibilities for the use of this compound in asymmetric synthesis.

Transition metal catalysis offers a versatile platform for a wide range of transformations involving isocyanates. scholaris.ca These catalysts can mediate reactions that are otherwise difficult to achieve, often with high selectivity and efficiency.

One important application is the synthesis of isocyanates themselves. Group VIII transition metal complexes are effective catalysts for the carbonylation of nitroaromatic compounds to produce isocyanates, providing a more environmentally friendly alternative to the traditional phosgene (B1210022) route. researchgate.net

Transition metals are also instrumental in C-H bond functionalization reactions. For example, rhodium(III) complexes can catalyze the amidation of aryl and vinyl C-H bonds with isocyanates to form N-acyl anthranilamides and β-enamine amides. nih.gov Similarly, cobalt(III) catalysts have been used for the C-H bond amidation of arenes and heteroarenes with isocyanates. nih.gov These methods allow for the direct and atom-economical formation of amide bonds.

Palladium catalysts have been employed in domino cyclization reactions of 2-alkynylaziridines with isocyanates, leading to the construction of linked nitrogen heterocycles. scribd.com Furthermore, transition metal-catalyzed carbene and nitrene transfer to isocyanides can produce isocyanates in situ. rsc.org

Table 2: Examples of Transition Metal-Catalyzed Reactions Involving Isocyanates

| Transition Metal | Reaction Type | Product(s) | Reference |

| Palladium | Carbonylation of nitroaromatics | Isocyanates | researchgate.net |

| Rhodium(III) | C-H bond amidation | N-acyl anthranilamides | nih.gov |

| Cobalt(III) | C-H bond amidation | Aromatic and heterocyclic amides | nih.gov |

| Palladium(0) | Domino cyclization | Linked nitrogen heterocycles | scribd.com |

| Iridium | Regioselective formation of γ-lactams | γ-Lactams | mdpi.com |

Stereochemical Control and Asymmetric Induction in Reactions of this compound

Achieving stereochemical control in reactions involving this compound is a key objective for the synthesis of chiral molecules. The steric bulk of the 2,6-dimethylbenzoyl group can play a significant role in influencing the stereochemical outcome of its reactions.

One strategy for achieving asymmetric induction is the use of chiral catalysts. As mentioned previously, chiral Brønsted bases can be used to deprotonate pronucleophiles, leading to enantioselective additions to isocyanates. researchgate.netresearchgate.net Similarly, chiral Lewis acids can coordinate to the isocyanate, creating a chiral environment that directs the approach of a nucleophile.

Another approach involves the use of chiral auxiliaries attached to either the isocyanate or the nucleophile. For instance, homochiral acyl isocyanates have been used as diagnostic NMR probes to determine the enantiomeric purity of chiral alcohols by forming diastereomeric carbamates. squ.edu.om This principle can be applied in reverse, where a chiral alcohol reacts with this compound to form diastereomeric carbamates, which can then be separated.

Dynamic kinetic asymmetric transformations (DYKAT) represent a powerful method for converting a racemic starting material into a single enantiomer of the product. An example is the palladium-catalyzed asymmetric cycloaddition of isocyanates to vinylaziridines, which can produce chiral imidazolidin-2-ones with high enantioselectivity. acs.org The enantioselectivity in these reactions is often dependent on the electronic properties of the isocyanate. acs.org

The intramolecular cyclization of isocyanate intermediates derived from chiral precursors is another effective strategy. For example, an asymmetric aldol (B89426) reaction followed by a modified Curtius reaction, which proceeds through an isocyanate intermediate, has been used for the synthesis of chiral oxazolidin-2-ones. nih.gov The stereochemistry of the final product is controlled by the stereochemistry of the initial aldol adduct.

Table 3: Strategies for Stereochemical Control

| Strategy | Description | Example Application | Reference |

| Chiral Catalysts | Use of chiral Lewis acids or Brønsted bases to create a chiral environment. | Enantioselective Michael additions. | researchgate.net |

| Chiral Auxiliaries | Attachment of a chiral group to one of the reactants to induce diastereoselectivity. | Formation of diastereomeric carbamates. | squ.edu.om |

| Dynamic Kinetic Asymmetric Transformation (DYKAT) | Catalytic conversion of a racemate to a single enantiomeric product. | Asymmetric cycloaddition to vinylaziridines. | acs.org |

| Intramolecular Cyclization of Chiral Precursors | Cyclization of an isocyanate intermediate derived from a chiral starting material. | Synthesis of chiral oxazolidin-2-ones. | nih.gov |

Derivatization Strategies and Applications in Advanced Organic Synthesis

Synthesis of Complex Organic Molecules and Scaffolds

The electrophilic nature of the carbon atom in the isocyanate moiety of 2,6-dimethylbenzoyl isocyanate makes it a prime target for nucleophilic attack, a feature that has been leveraged in the synthesis of a range of complex organic molecules and foundational scaffolds.

Aroyl isocyanates, including this compound, are valuable building blocks for the synthesis of various heterocyclic compounds. The isocyanate functionality can participate in cycloaddition reactions and multicomponent reactions to form stable ring systems. For instance, the reaction of aroyl isocyanates with imines can lead to the formation of 1,3,5-triazinane-2,4-dione (B1200504) derivatives. While specific examples detailing the use of this compound in all types of heterocyclic syntheses are not extensively documented, the general reactivity pattern of aroyl isocyanates suggests its utility in forming heterocycles such as quinazolines and other nitrogen-containing ring systems. nih.govnih.govdnu.dp.uaorganic-chemistry.org

The synthesis of quinazolines, for example, can be achieved through various methods, some of which could potentially involve isocyanate intermediates. nih.govnih.govdnu.dp.uaorganic-chemistry.org The general strategy often involves the reaction of an anthranilic acid derivative or a related compound with a suitable electrophile, followed by cyclization. The reactivity of this compound makes it a potential candidate for such transformations.

Multicomponent reactions (MCRs) provide an efficient route to complex molecules in a single step. Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are powerful tools for generating molecular diversity and have been applied to the synthesis of heterocyclic scaffolds. nih.govwustl.edusemanticscholar.orgsemanticscholar.orgmdpi.com Although direct participation of this compound in these specific named reactions is not prominently reported, its chemical properties are consistent with its potential use in novel MCRs for heterocycle construction.

The table below summarizes the potential of aroyl isocyanates in the synthesis of various heterocyclic systems, a reactivity that can be extrapolated to this compound.

| Heterocyclic System | General Synthetic Approach | Potential Role of this compound |

| 1,3,5-Triazinanes | [4+2] Cycloaddition with imines | Acts as the dielectrophile |

| Quinazolines | Reaction with anthranilic acid derivatives | Provides the C2 and N1 atoms of the quinazoline (B50416) core |

| Pyrazoles & Phthalazinones | Cascade reactions of N-substituted isocyanates | Precursor to N-acyl isocyanate intermediates |

| Azauracils | Reaction with amine nucleophiles followed by cyclization | Building block for the heterocyclic ring |

This table is based on the general reactivity of aroyl isocyanates and N-substituted isocyanates. rsc.orgnih.govresearchgate.net

The reaction of this compound with amino acids and peptides provides a direct route to functionalized peptidomimetics and ureido-containing compounds. The urea (B33335) linkage, formed by the reaction of the isocyanate with an amine, is a key structural motif in many biologically active molecules and peptidomimetics due to its ability to act as a stable peptide bond surrogate. researchgate.netnih.gov

The synthesis of ureidopeptides can be achieved by reacting an isocyanate, such as one derived from an amino acid, with another amino acid ester. researchgate.net This approach allows for the incorporation of a urea bond into a peptide backbone. This compound can be reacted with the N-terminus of a peptide or an amino acid to introduce the 2,6-dimethylbenzoyl group and a urea linkage simultaneously. researchgate.netresearchgate.netexcli.de Such modifications can alter the conformational properties and biological activity of the parent peptide.

The reaction of aromatic isocyanates with N-acetyl-L-cysteine has been studied under physiological conditions, demonstrating the formation of stable adducts. excli.de This highlights the potential of this compound to modify cysteine-containing peptides and proteins.

The following table outlines the types of compounds that can be synthesized from this compound and amino acid derivatives.

| Reactant | Product Type | Key Bond Formed |

| Amino acid ester | N-(2,6-Dimethylbenzoyl)ureido acid ester | Urea |

| Peptide | N-terminal (2,6-Dimethylbenzoyl)ureido peptide | Urea |

| N-acetyl-L-cysteine | S-(N-(2,6-Dimethylbenzoyl)carbamoyl)-N-acetyl-L-cysteine | Thiocarbamate |

This table illustrates the general reactivity of isocyanates with amino acid derivatives. researchgate.netresearchgate.netexcli.de

While direct, widespread application of this compound as a key intermediate in the total synthesis of natural products is not extensively documented, its precursor, 2,6-dimethylbenzoic acid, and its activated form, 2,6-dimethylbenzoyl chloride, are utilized in the synthesis of complex molecules. guidechem.comprepchem.comchemicalbook.comchemicalbook.com The isocyanate offers an alternative reactive handle for introducing the 2,6-dimethylbenzoyl moiety, which is a structural component of some natural products and their analogues.

The synthesis of molecules containing the 2,6-dimethylbenzoyl group often involves the acylation of a nucleophile with 2,6-dimethylbenzoyl chloride. chemicalbook.comchemicalbook.com this compound could potentially be used in place of the acid chloride in reactions with amine nucleophiles to form the corresponding amide bond after rearrangement, or more directly, to form ureas. The choice between the acid chloride and the isocyanate would depend on the specific synthetic strategy and the desired functional group in the target intermediate. The synthesis of natural products is a field that often drives the development of new synthetic methods and the exploration of the utility of various reagents. nih.govdigitellinc.com

Precursors for Polymer Chemistry and Advanced Material Science

The bifunctional nature of the isocyanate group, capable of reacting with various nucleophiles, makes this compound a potential monomer for the synthesis of specialized polymers.

Polyurethanes and polyureas are important classes of polymers with a wide range of applications. researchgate.net Their synthesis typically involves the step-growth polymerization of a diisocyanate with a diol (for polyurethanes) or a diamine (for polyureas). While this compound is a monoisocyanate and therefore cannot form a polymer on its own, it can be used as a chain-terminating agent or to introduce functional end-groups to a polymer chain.

Furthermore, if a diisocyanate analogue of this compound were used, it could act as a monomer. Aromatic isocyanates are known to be more reactive than their aliphatic counterparts, which would influence the polymerization kinetics. enpress-publisher.comrsc.org The steric hindrance from the two methyl groups in the ortho positions would likely affect the reactivity of the isocyanate group and the properties of the resulting polymer, such as its thermal stability and mechanical strength.

The table below shows the general scheme for the synthesis of polyurethanes and polyureas, where a diisocyanate version of the title compound could be employed.

| Polymer Type | Co-monomer | Repeating Linkage |

| Polyurethane | Diol | Urethane |

| Polyurea | Diamine | Urea |

This table is based on general polymerization reactions of diisocyanates. researchgate.net

This compound can be used to modify existing polymers or to synthesize novel polymeric architectures, such as block copolymers. nih.govacs.orgnih.gov For instance, it can be used to functionalize the end-groups of polymers prepared by living polymerization techniques. This allows for the introduction of the 2,6-dimethylbenzoyl group at the chain ends, which can influence the polymer's properties, such as its solubility and self-assembly behavior.

Block copolymers containing isocyanate segments have been synthesized, and these materials can exhibit interesting phase separation and self-assembly properties. nih.govacs.org By using a monofunctional isocyanate like this compound in conjunction with other monomers in a controlled polymerization process, it is possible to create well-defined block copolymers with a terminal 2,6-dimethylbenzoyl group. squarespace.comusm.edu

The synthesis of functional polymers through multicomponent reactions, such as the Kabachnik-Fields reaction, has also gained attention for creating polymers with unique properties. mdpi.com The reactivity of this compound could be harnessed in similar strategies to develop new functional polymeric materials.

This compound as a Specialized Chemical Reagent or Auxiliary

This compound is a specialized aromatic isocyanate that features a benzoyl group attached to the isocyanate functionality, with two methyl groups at the ortho positions of the benzene (B151609) ring. This substitution pattern imparts distinct steric and electronic properties to the molecule, influencing its reactivity and potential applications in advanced organic synthesis. While its use is not as widespread as some other common isocyanates, it serves as a valuable reagent in specific contexts, particularly where modulation of reactivity is desired.

Use as a Protecting Group Strategy in Multistep Synthesis

The application of isocyanates as protecting groups for amines is a well-established strategy in organic synthesis. The reaction of an isocyanate with an amine forms a stable urea linkage, effectively masking the nucleophilicity of the amine. This compound can be employed for this purpose, offering a protecting group that can be introduced under neutral or base-catalyzed conditions.

The key feature of using this compound as a protecting group lies in the steric hindrance provided by the two ortho-methyl groups. This steric bulk can influence the stability of the resulting urea and the conditions required for its cleavage. In multistep syntheses, the choice of a protecting group is critical, and having a range of groups with different cleavage conditions allows for orthogonal strategies, where one protecting group can be removed selectively in the presence of others.

While specific literature on the widespread use of this compound as a standard protecting group is not abundant, the principles of isocyanate chemistry suggest its potential utility. The stability of the derived N-(2,6-dimethylbenzoyl)urea would be significant, and its removal would likely require specific and potentially harsh conditions, which could be advantageous in syntheses where other protecting groups are labile. The steric hindrance might also play a role in directing the stereochemical outcome of subsequent reactions in the synthetic sequence.

Table 1: Comparison of Amine Protecting Groups

| Protecting Group | Structure | Introduction Conditions | Cleavage Conditions |

| Boc | (CH₃)₃COCO- | Boc₂O, base | Strong acid (e.g., TFA) |

| Cbz | C₆H₅CH₂OCO- | Cbz-Cl, base | Catalytic hydrogenation |

| Fmoc | C₁₅H₁₁O₂- | Fmoc-Cl, base | Base (e.g., piperidine) |

| N-(2,6-dimethylbenzoyl) | (CH₃)₂C₆H₃CO-N=C=O | Amine, neutral or base | Potentially harsh conditions |

Application in Functional Group Interconversions

Functional group interconversions are fundamental transformations in organic synthesis, allowing for the conversion of one functional group into another. This compound serves as a versatile reagent for several such transformations, primarily through the reactivity of its isocyanate group.

Synthesis of Ureas:

The most direct application of this compound in functional group interconversion is the synthesis of N,N'-disubstituted ureas. The reaction with a primary or secondary amine proceeds readily to form the corresponding urea derivative. The steric hindrance from the ortho-methyl groups on the benzoyl moiety can influence the rate of this reaction compared to less hindered benzoyl isocyanates. This reaction is a reliable method for introducing a substituted urea functionality into a molecule.

Reaction with Amines to Form Ureas

Synthesis of Carbamates:

Similarly, this compound can react with alcohols to form N-(2,6-dimethylbenzoyl)carbamates. This reaction typically requires a catalyst, such as a tertiary amine or a tin compound, to proceed at a reasonable rate, especially with sterically hindered alcohols. The resulting carbamate (B1207046) can be a stable derivative or serve as an intermediate for further transformations. The steric hindrance of the 2,6-dimethylbenzoyl group may necessitate more forcing conditions for this transformation compared to unhindered isocyanates.

Reaction with Alcohols to Form Carbamates

The utility of this compound in these interconversions lies in its ability to introduce a sterically demanding benzoylurea (B1208200) or benzoylcarbamate moiety. These bulky groups can influence the conformational properties and subsequent reactivity of the molecule, making this reagent a specialized tool for fine-tuning synthetic strategies.

Computational and Theoretical Investigations of 2,6 Dimethylbenzoyl Isocyanate

Electronic Structure and Molecular Conformation Analysis

The electronic structure and three-dimensional shape of 2,6-dimethylbenzoyl isocyanate are fundamental to its chemical character. Computational methods allow for a detailed exploration of these features, providing a basis for understanding its reactivity.

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as its ground state geometry. For this compound, these calculations can predict key structural parameters such as bond lengths, bond angles, and dihedral angles.

The steric hindrance introduced by the two methyl groups at the ortho positions of the phenyl ring is expected to significantly influence the molecule's conformation. These bulky groups can force the benzoyl moiety to rotate out of the plane of the phenyl ring to minimize steric strain. This rotation, in turn, can affect the electronic communication between the carbonyl group, the isocyanate group, and the aromatic ring.

Interactive Table: Calculated Ground State Geometrical Parameters for this compound

The following table presents a hypothetical but plausible set of optimized geometrical parameters for this compound, as would be obtained from a DFT calculation at a common level of theory (e.g., B3LYP/6-31G*).

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C(aromatic)-C(carbonyl) | 1.50 Å |

| Bond Length | C(carbonyl)=O | 1.22 Å |

| Bond Length | C(carbonyl)-N | 1.40 Å |

| Bond Length | N=C(isocyanate) | 1.21 Å |

| Bond Length | C(isocyanate)=O | 1.18 Å |

| Bond Angle | C(aromatic)-C(carbonyl)-N | 118° |

| Bond Angle | C(carbonyl)-N-C(isocyanate) | 125° |

| Bond Angle | N-C(isocyanate)-O | 175° |

| Dihedral Angle | C(aromatic)-C(aromatic)-C(carbonyl)-N | 45° |

Note: These values are illustrative and represent typical bond lengths and angles for similar chemical structures.

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. researchgate.net The energies and spatial distributions of these orbitals in this compound provide critical information about its electrophilic and nucleophilic character.

HOMO: The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to act as a nucleophile or electron donor. In this compound, the HOMO is likely to be localized on the aromatic ring and the oxygen atom of the carbonyl group, indicating these as potential sites for electrophilic attack.

LUMO: The LUMO is the lowest energy orbital that is unoccupied and relates to the molecule's capacity to act as an electrophile or electron acceptor. The LUMO of this compound is expected to be centered on the highly electrophilic carbon atom of the isocyanate group (-N=C=O). This suggests that nucleophilic attack will preferentially occur at this site.

The energy gap between the HOMO and LUMO is also a significant indicator of the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry is an invaluable tool for mapping the energetic landscapes of chemical reactions, allowing for the detailed study of reaction mechanisms.

A chemical reaction proceeds from reactants to products through a high-energy state known as the transition state. chemrxiv.org Computational methods can be used to locate the geometry of this transition state and calculate its energy relative to the reactants. This energy difference is the activation energy or energy barrier, which is a key determinant of the reaction rate.

For reactions involving this compound, such as its cycloaddition with an alkene to form a β-lactam, computational chemists can model the entire reaction pathway. rsc.org The calculations would reveal whether the reaction proceeds through a concerted mechanism (one step) or a stepwise mechanism involving one or more intermediates. acs.org The steric hindrance from the 2,6-dimethyl groups would likely increase the energy of the transition state, potentially slowing down the reaction compared to an unhindered benzoyl isocyanate.

Interactive Table: Hypothetical Calculated Energies for a Reaction Pathway

| Species | Relative Energy (kcal/mol) |

| Reactants (this compound + Alkene) | 0 |

| Transition State | +25 |

| Product (β-lactam) | -15 |

Note: These energy values are illustrative for a hypothetical cycloaddition reaction.

For more complex reactions, a one-dimensional reaction coordinate diagram may not be sufficient. In such cases, a multi-dimensional potential energy surface (PES) can be constructed. mdpi.com A PES is a graphical representation of the energy of a system as a function of two or more geometric parameters, such as bond lengths or angles. idc-online.com

Mapping the PES for a reaction of this compound can reveal multiple reaction pathways, competing transition states, and the presence of intermediates. For instance, in a reaction with a diene, both [4+2] and [2+2] cycloaddition pathways might be possible, and a PES would help to determine the energetically favored route.

Structure-Reactivity Relationship Predictions and Rational Design

By systematically modifying the structure of this compound in silico (e.g., by changing the substituents on the phenyl ring) and calculating the resulting changes in electronic properties and reaction barriers, it is possible to establish quantitative structure-reactivity relationships (QSRRs).

These computational insights can guide the rational design of new isocyanate-based reagents with tailored reactivity. For example, if a more reactive isocyanate is desired, computational studies could predict which electron-withdrawing groups added to the phenyl ring would most effectively lower the LUMO energy and the activation barrier for a particular reaction. Conversely, to increase selectivity, one might computationally explore how modifications to the steric bulk could disfavor one reaction pathway over another. This predictive power of computational chemistry accelerates the discovery and optimization of new chemical entities and processes.

Quantitative Structure-Activity/Reactivity Relationships (QSAR/QSARR)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Activity/Reactivity Relationship (QSARR) models are powerful tools in computational chemistry for predicting the biological activity or chemical reactivity of compounds based on their molecular structures. For aromatic isocyanates, these models can correlate various molecular descriptors with their reactivity towards nucleophiles.

While specific QSAR/QSARR studies exclusively focused on this compound are not extensively documented, general principles derived from studies on substituted aromatic amines and isocyanates can be applied. In such models, descriptors are calculated to quantify molecular properties. For a molecule like this compound, these would include:

Electronic Descriptors: These quantify the electronic properties of the molecule. The electron-donating nature of the two methyl groups would influence the electrophilicity of the isocyanate carbon.

Steric Descriptors: These account for the spatial arrangement of atoms. The ortho-methyl groups create significant steric hindrance around the isocyanate functional group.

Topological Descriptors: These describe the connectivity of atoms within the molecule.

A hypothetical QSAR/QSARR model for a series of substituted benzoyl isocyanates could take the form of a linear equation, such as:

log(k) = c₀ + c₁σ + c₂Eₛ + c₃logP

Where log(k) represents the logarithm of the reaction rate constant, σ is the Hammett constant for electronic effects, Eₛ is the Taft steric parameter, and logP is the logarithm of the octanol-water partition coefficient, representing hydrophobicity. The coefficients c₀, c₁, c₂, and c₃ are determined through regression analysis of a training set of molecules.

Table 1: Hypothetical Molecular Descriptors for a QSAR/QSARR Study of Substituted Benzoyl Isocyanates

| Compound | Hammett Constant (σ) of Substituent(s) | Taft Steric Parameter (Eₛ) of Substituent(s) | Predicted log(k) |

| Benzoyl isocyanate | 0 | 0 | -2.5 |

| 4-Nitrobenzoyl isocyanate | 0.78 | 0 | -1.8 |

| 4-Methylbenzoyl isocyanate | -0.17 | -1.24 | -2.8 |

| 2-Methylbenzoyl isocyanate | -0.07 | -1.24 | -3.1 |

| This compound | -0.14 | -2.48 | -3.5 |

Note: The predicted log(k) values are illustrative and based on general trends where electron-withdrawing groups increase reactivity and steric hindrance decreases it.

Steric Hindrance and Electronic Effects on Reaction Kinetics and Thermodynamics

The reactivity of this compound is profoundly influenced by the interplay of steric hindrance and electronic effects originating from the two ortho-methyl groups.

Steric Hindrance: The methyl groups at the 2 and 6 positions of the benzene (B151609) ring create a crowded environment around the benzoyl isocyanate moiety. This steric bulk impedes the approach of nucleophiles to the electrophilic carbon atom of the isocyanate group. Consequently, the activation energy for reactions involving nucleophilic attack is generally higher compared to unsubstituted benzoyl isocyanate. Studies on related compounds, such as 2,4-toluene diisocyanate, have shown that the ortho-isocyanate group is significantly less reactive than the para-isocyanate group due to the steric hindrance from the adjacent methyl group. mdpi.com This effect is expected to be even more pronounced in this compound.

Electronic Effects: Methyl groups are known to be weakly electron-donating through induction and hyperconjugation. This electron-donating nature increases the electron density on the aromatic ring and, to a lesser extent, on the carbonyl and isocyanate groups. An increase in electron density at the isocyanate carbon atom reduces its electrophilicity, making it less susceptible to nucleophilic attack. This electronic effect, in conjunction with steric hindrance, contributes to a lower reaction rate compared to benzoyl isocyanate or its derivatives with electron-withdrawing substituents. Research on substituted phenyl isocyanates has indicated that electron-donating groups, such as methyl groups, can have an inhibiting effect on reaction rates. rsc.org

Impact on Kinetics and Thermodynamics:

Kinetics: The combination of steric hindrance and electron-donating effects leads to a decrease in the rate constants for reactions of this compound with nucleophiles. The pre-exponential factor in the Arrhenius equation is reduced due to unfavorable steric orientation requirements for the transition state, and the activation energy is increased.

Thermodynamics: While kinetic factors are dominant, thermodynamics also play a role. The stability of the ground state of this compound and the transition state of its reactions are both affected by the methyl substituents. Computational studies on similar systems can provide insights into the reaction enthalpies and free energies.

Table 2: Illustrative Comparison of Calculated Activation Energies (Ea) and Reaction Enthalpies (ΔH) for the Reaction of Substituted Benzoyl Isocyanates with a Generic Nucleophile

| Compound | Activation Energy (Ea) (kJ/mol) | Reaction Enthalpy (ΔH) (kJ/mol) |

| Benzoyl isocyanate | 50 | -80 |

| 4-Nitrobenzoyl isocyanate | 45 | -85 |

| This compound | 65 | -75 |

Note: These values are hypothetical and serve to illustrate the expected trends based on steric and electronic effects.

Spectroscopic Property Prediction and Interpretation for Reaction Intermediates and Products

Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are invaluable for predicting the spectroscopic properties of molecules, including transient intermediates and final products of reactions involving this compound.

Infrared (IR) Spectroscopy: The isocyanate group (-N=C=O) has a very strong and characteristic asymmetric stretching vibration that appears in the range of 2240-2280 cm⁻¹. Computational methods can predict the vibrational frequencies of this compound and its derivatives with high accuracy. For instance, in a reaction with an alcohol to form a urethane, the disappearance of the strong isocyanate peak and the appearance of characteristic N-H stretching (around 3300 cm⁻¹), C=O stretching (of the urethane, around 1700 cm⁻¹), and C-N stretching bands can be predicted and correlated with experimental spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei are sensitive to the electronic environment. DFT calculations can provide theoretical predictions of NMR spectra, which are crucial for the structural elucidation of reaction products. For this compound, the chemical shifts of the methyl protons and carbons, as well as the aromatic protons and carbons, can be calculated. Upon reaction, for example with an amine to form a urea (B33335), significant changes in the chemical shifts of the carbonyl carbon and the aromatic ring carbons adjacent to the reaction site would be expected and can be accurately predicted.

Table 3: Hypothetical Predicted Spectroscopic Data for this compound and a Reaction Product (N-benzyl-2,6-dimethylbenzamide)

| Compound | Key Predicted IR Frequencies (cm⁻¹) | Key Predicted ¹H NMR Chemical Shifts (δ, ppm) | Key Predicted ¹³C NMR Chemical Shifts (δ, ppm) |

| This compound | 2260 (N=C=O stretch), 1710 (C=O stretch) | 2.4 (s, 6H, CH₃), 7.2-7.4 (m, 3H, Ar-H) | 20 (CH₃), 128-135 (Ar-C), 165 (C=O), 125 (NCO) |

| N-benzyl-2,6-dimethylbenzamide | 3300 (N-H stretch), 1650 (C=O stretch) | 2.3 (s, 6H, CH₃), 4.5 (d, 2H, CH₂), 7.1-7.5 (m, 8H, Ar-H), 6.5 (t, 1H, NH) | 21 (CH₃), 44 (CH₂), 127-138 (Ar-C), 170 (C=O) |

Note: These are illustrative predicted values. Actual computational results would depend on the level of theory and basis set used.

Future Research Directions and Unexplored Avenues for 2,6 Dimethylbenzoyl Isocyanate

Development of More Efficient and Sustainable Synthetic Routes

The traditional synthesis of isocyanates often involves hazardous reagents such as phosgene (B1210022). researchgate.netnih.gov Future research must prioritize the development of greener, safer, and more atom-economical pathways to 2,6-Dimethylbenzoyl isocyanate.

A primary avenue of exploration is the refinement of non-phosgene routes. The Curtius rearrangement, which converts a carboxylic acid to an isocyanate via an acyl azide (B81097) intermediate, is a well-established and cleaner alternative. researchgate.netgoogle.com Research should focus on optimizing this reaction for 2,6-dimethylbenzoic acid, investigating novel activators and reaction conditions that maximize yield and minimize waste. Another promising direction involves catalytic reactions using carbon dioxide or its derivatives, such as dimethyl carbonate, as a C1 source to convert 2,6-dimethylaniline (B139824) or related precursors into the target isocyanate. nih.gov

These modern approaches offer significant advantages in terms of safety and environmental impact. The table below compares potential synthetic strategies that warrant further investigation.

| Synthetic Route | Key Precursor | Potential Advantages | Research Focus |

| Optimized Curtius Rearrangement | 2,6-Dimethylbenzoic acid | Phosgene-free, inert byproducts (N₂) | High-yield activators, reduced reaction times, scalability. researchgate.netgoogle.com |

| Carbonylative Approaches | 2,6-Dimethylaniline | Utilization of CO or CO₂ | Novel catalysts for direct carbonylation, milder reaction conditions. |

| Dimethyl Carbonate (DMC) Method | 2,6-Dimethylaniline | Low toxicity, recyclable methanol (B129727) byproduct | Catalyst development (e.g., zeolites, ionic liquids), process optimization. nih.gov |

| Direct C-H Activation | 2,6-Dimethylbenzamide | High atom economy | Development of selective catalysts for C-H functionalization. researchgate.net |

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The reactivity of the isocyanate group is central to its utility, and catalysis is the key to controlling it. Future research should systematically explore novel catalytic systems to modulate the reactivity and enhance the selectivity of this compound in various transformations.

Aromatic isocyanates are responsive to a range of catalysts, including organotin compounds, tertiary amines, and metal acetylacetonates. researchgate.netchimia.ch However, there is a growing need to replace toxic or environmentally harmful catalysts, such as dibutyltin (B87310) dilaurate (DBTDL), with greener alternatives. wernerblank.com Research efforts could focus on developing catalysts based on abundant and less toxic metals like zinc, bismuth, or zirconium for reactions with alcohols (urethane formation) and amines (urea formation). wernerblank.com

Furthermore, catalysis can unlock novel reaction pathways. For instance, the cyclotrimerization of isocyanates to form highly stable isocyanurate rings is a valuable cross-linking strategy. tue.nl Investigating catalysts, such as Lewis bases or specific metal complexes, for the selective trimerization of this compound could open new applications in polymer and materials science. tue.nl

Expansion of Applications in Fine Chemical Synthesis and Industrial Processes

While benzoyl isocyanates are recognized as valuable intermediates, the specific application scope for the 2,6-dimethyl substituted variant is underdeveloped. A significant opportunity lies in its use as a building block in multicomponent reactions (MCRs). nih.gov Isocyanate-based MCRs allow for the rapid assembly of complex molecular architectures from simple precursors in a single step, which is highly desirable in pharmaceutical and agrochemical research. nih.gov

Future studies should explore the integration of this compound into known and novel MCRs to generate libraries of complex molecules, such as substituted ureas and quinazolinones. nih.gov The steric hindrance provided by the two methyl groups could impart unique selectivity and properties to the resulting products.

Industrially, acyl isocyanates are precursors to benzoylurea (B1208200) insecticides. google.com Investigating the bioactivity of derivatives from this compound could lead to new agrochemical products. Its potential as a monomer or cross-linking agent in specialized polyurethane systems, where the dimethyl substitution could enhance thermal stability or hydrolytic resistance, also remains an important and unexplored field.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers substantial advantages for isocyanate synthesis and handling, including enhanced safety, precise control over reaction parameters, and improved scalability. google.comresearchgate.net The synthesis of isocyanates via potentially hazardous intermediates, such as acyl azides in the Curtius rearrangement, becomes significantly safer when performed in a continuous flow reactor, where only small volumes of the reactive species are present at any given time. google.comresearchgate.net

A key future direction is the development of a continuous flow process for the production of this compound. This approach has been successfully conceptualized for the related 2,6-difluorobenzoyl isocyanate, demonstrating its feasibility. google.com Such a process would involve pumping the precursor and reagents through heated tubes or columns, allowing for rapid and efficient conversion to the final product. google.com

Furthermore, integrating this flow synthesis with automated platforms would enable on-demand production and immediate use in subsequent reactions, minimizing storage and handling of the reactive isocyanate. This seamless integration is a cornerstone of modern, efficient chemical manufacturing.

Advanced Computational Modeling for De Novo Reaction Discovery

Computational chemistry and molecular modeling are powerful tools for predicting reactivity and discovering new chemical transformations. For this compound, theoretical studies can provide deep insights into its electronic structure, reaction mechanisms, and kinetic profiles, guiding experimental work and accelerating discovery.

Quantum-chemical methods like Density Functional Theory (DFT) can be used to model potential reaction pathways, such as its participation in cycloaddition reactions or MCRs. nih.gov These models can help identify the most energetically favorable routes and predict the structure of novel products. For instance, modeling the rearrangement of related nitrile oxides to isocyanates has been used to elucidate complex reaction mechanisms and identify potential catalysts. rsc.org Applying these computational techniques to this compound could predict its behavior with various nucleophiles and dienophiles, suggesting new synthetic applications.

This in silico approach can significantly reduce the experimental effort required for reaction discovery, making the research process more efficient and targeted.

Investigations into Solid-Phase and Combinatorial Synthesis Applications

Solid-phase synthesis is a cornerstone of combinatorial chemistry, enabling the rapid generation of large libraries of compounds for drug discovery and materials science. While the direct application of acyl isocyanates on solid supports can be challenging, their utility in solution-phase combinatorial synthesis following solid-phase cleavage is a promising avenue.

Future research could explore immobilizing a precursor to this compound on a resin. After performing reactions on the solid support, the isocyanate could be generated in a final cleavage and functionalization step. More directly, related isocyanide-based multicomponent reactions have been successfully adapted to the solid phase, suggesting that with the right linkers and reaction conditions, isocyanate chemistry could also be translated. mdpi.com

Developing a robust method for using this compound as a versatile reagent in manual or automated combinatorial synthesizers would enable the high-throughput creation of novel N-acyl urea (B33335) derivatives. These libraries could then be screened for biological activity, leading to the discovery of new therapeutic agents or specialized chemicals.

Q & A

Q. What are the recommended synthetic routes for 2,6-Dimethylphenyl Isocyanate, and how do reaction conditions influence yield?

Methodological Answer: 2,6-Dimethylphenyl isocyanate is typically synthesized via the reaction of 2,6-dimethylaniline with phosgene or its safer equivalents (e.g., triphosgene). An alternative method involves treating 2,6-dimethylbenzamide with oxalyl chloride in toluene under reflux (24 hours), followed by solvent removal under vacuum . Key factors affecting yield include:

- Stoichiometry: Excess oxalyl chloride (1.2–1.5 equivalents) ensures complete conversion of the amide to the isocyanate.

- Solvent Choice: Toluene is preferred for its high boiling point and inertness.

- Temperature Control: Reflux conditions (~110°C) prevent side reactions like trimerization.

Yield optimization requires careful monitoring via FT-IR (disappearance of N-H stretches at ~3300 cm⁻¹) or HPLC .

Q. What safety protocols are critical when handling 2,6-Dimethylphenyl Isocyanate?

Methodological Answer: Due to its toxicity (Harmful, Xn) and reactivity, adhere to:

- PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation .

- Spill Management: Neutralize spills with aqueous ammonia or ethanol to hydrolyze residual isocyanate.

- Storage: Store under dry, inert atmospheres (argon) at 2–8°C to prevent moisture-induced degradation .

Safety data sheets (SDS) highlight risks R20/21/22 (harmful if inhaled, in contact with skin, or swallowed) and R36/37/38 (irritation to eyes, respiratory system, and skin) .

Q. Which analytical techniques are most effective for characterizing 2,6-Dimethylphenyl Isocyanate?

Methodological Answer:

- Purity Analysis: Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase. Compare retention times against commercial standards .

- Structural Confirmation: ¹H NMR (CDCl₃, 400 MHz): Aromatic protons appear as a singlet (δ 7.1–7.3 ppm) due to symmetry, with methyl groups at δ 2.3 ppm (s, 6H).

- Functional Group Verification: FT-IR shows a sharp isocyanate (N=C=O) stretch at ~2250 cm⁻¹ .

Advanced Research Questions

Q. How does steric hindrance from the 2,6-dimethyl groups influence reactivity in nucleophilic addition reactions?

Methodological Answer: The ortho-methyl groups create significant steric hindrance, reducing reactivity toward bulky nucleophiles (e.g., secondary amines). Kinetic studies show:

- Reactivity Comparison: 2,6-Dimethylphenyl isocyanate reacts 3–5× slower with cyclohexylamine than unsubstituted phenyl isocyanate.

- Selectivity: Preferential reaction with small nucleophiles (e.g., water, methanol) over sterically hindered ones.

Computational modeling (DFT) reveals increased activation energy due to hindered approach angles .

Q. What challenges arise when incorporating 2,6-Dimethylphenyl Isocyanate into polymer matrices compared to diisocyanates?

Methodological Answer: Unlike diisocyanates (e.g., TDI, HDI), mono-isocyanates like 2,6-dimethylphenyl isocyanate cannot form crosslinked polyurethane networks. Instead, they act as chain terminators or side-chain modifiers. Challenges include:

Q. How does thermal and hydrolytic stability impact storage and application in synthetic workflows?

Methodological Answer:

- Thermal Stability: Decomposition begins at ~150°C, forming 2,6-dimethylaniline and CO₂. Thermogravimetric analysis (TGA) under nitrogen shows 5% mass loss at 160°C .

- Hydrolytic Sensitivity: Reacts rapidly with moisture to form 2,6-dimethylphenylurea. Storage under anhydrous conditions (molecular sieves) is critical.

- Stabilization Strategies: Additives like triethyl phosphate (0.1–1 wt%) inhibit trimerization during prolonged storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.